1-isopropyl-1H-imidazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylimidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)9-4-3-8-6(9)7(10)11/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFBZKBGPJXOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Isopropyl 1h Imidazole 2 Carboxylic Acid and Its Precursors
Direct Synthesis Strategies for 1-isopropyl-1H-imidazole-2-carboxylic acid
Direct synthesis methods aim to construct the this compound molecule in a limited number of steps, often by forming the imidazole (B134444) ring with the required substituents already in place or by a direct functionalization of a closely related precursor.
Oxidation of 1-isopropyl-1H-imidazole-2-carbaldehyde
A prominent and direct route to this compound involves the oxidation of its corresponding aldehyde, 1-isopropyl-1H-imidazole-2-carbaldehyde. This transformation is a common method for the preparation of carboxylic acids. While specific literature on the oxidation of the 1-isopropyl derivative is not abundant, the oxidation of similar heterocyclic aldehydes is well-documented. For instance, the oxidation of unsubstituted imidazole-2-carbaldehyde to 1H-imidazole-2-carboxylic acid has been achieved with high yield using hydrogen peroxide in an aqueous solution. This suggests that similar conditions could be applicable to the N-isopropylated analogue.
Another potential oxidizing agent for this conversion is potassium permanganate (B83412). The oxidation of heterocyclic compounds, including those with aldehyde functionalities, using permanganate is a known transformation in organic synthesis. The reaction conditions would need to be carefully controlled to avoid over-oxidation or degradation of the imidazole ring.
Table 1: Potential Oxidation Reactions
| Starting Material | Oxidizing Agent | Potential Product |
|---|---|---|
| 1-isopropyl-1H-imidazole-2-carbaldehyde | Hydrogen Peroxide (H₂O₂) | This compound |
| 1-isopropyl-1H-imidazole-2-carbaldehyde | Potassium Permanganate (KMnO₄) | This compound |
Cyclization Reactions for Imidazole Ring Formation with Isopropyl Substitution
The formation of the imidazole ring itself can be a direct route to substituted products. The Debus-Radziszewski imidazole synthesis is a classical and versatile method that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.comijprajournal.comirjmets.comresearchgate.net A key modification of this reaction allows for the synthesis of N-substituted imidazoles by replacing ammonia with a primary amine. wikipedia.org
In the context of synthesizing this compound, this would involve the reaction of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde that can be converted to a carboxylic acid (such as glyoxylic acid or a protected derivative), and isopropylamine. While this approach is theoretically plausible, the specific combination of reactants to directly yield the target carboxylic acid may require significant optimization to achieve good yields and avoid side reactions. ijprajournal.com
Regioselective Functionalization Approaches for Imidazole Core Carboxylation
Another direct approach involves the regioselective introduction of a carboxyl group at the C2 position of a pre-formed 1-isopropyl-1H-imidazole ring. A common strategy for such a transformation is the deprotonation of the C2-proton with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a C2-lithiated intermediate. This highly reactive species can then be quenched with carbon dioxide (CO₂) to introduce the carboxylic acid functionality. This method is widely used for the C-H functionalization of various heterocycles. The success of this approach would depend on the stability of the N-isopropylimidazole under strongly basic conditions and the efficiency of the carboxylation step.
Synthesis of Key Intermediates for this compound
The synthesis of this compound often proceeds through key intermediates, primarily the N-isopropylimidazole scaffold, which is then further functionalized.
Preparation of N-isopropylimidazole Scaffolds
The precursor, 1-isopropyl-1H-imidazole, is a crucial starting material for several synthetic routes. A straightforward and common method for its preparation is the N-alkylation of imidazole. researchgate.net This reaction typically involves treating imidazole with an isopropyl halide, such as 2-bromopropane, in the presence of a base. researchgate.net The choice of base and solvent is critical to ensure selective N-alkylation and to minimize potential side reactions.
Table 2: Synthesis of 1-isopropyl-1H-imidazole
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|---|---|---|---|
| Imidazole | 2-bromopropane | Sodium Hydroxide (NaOH) | Dimethyl Sulfoxide (DMSO) | 1-isopropyl-1H-imidazole |
Alternatively, 2-isopropylimidazole (B115234) can be synthesized via the Debus-Radziszewski reaction using ammonia, isobutyraldehyde, and glyoxal. nih.gov This provides the isomer with the isopropyl group at the C2 position, which is a different key intermediate.
Introduction of the Carboxylic Acid Functionality at the C2-position
Once the 1-isopropyl-1H-imidazole scaffold is obtained, the next critical step is the introduction of the carboxylic acid group at the C2 position. As mentioned in the direct functionalization approach (section 2.1.3), a viable method is the metalation of the C2 position followed by carboxylation. This involves the deprotonation of the most acidic proton on the imidazole ring (at the C2 position) with a strong base to form an organometallic intermediate, which then reacts with carbon dioxide.
An alternative two-step approach could involve the introduction of a precursor functional group at the C2 position, which can then be converted to a carboxylic acid. For example, a formyl group can be introduced at the C2 position via a Vilsmeier-Haack type reaction or by formylation of a C2-lithiated intermediate. The resulting 1-isopropyl-1H-imidazole-2-carbaldehyde can then be oxidized to the desired carboxylic acid as described in section 2.1.1. Another possibility is the introduction of a cyano group at the C2 position, followed by hydrolysis to the carboxylic acid.
Advanced Synthetic Techniques and Methodologies
The synthesis of specifically substituted imidazoles, such as this compound, requires advanced and efficient chemical strategies. Modern synthetic chemistry has moved towards methodologies that offer high precision, sustainability, and scalability. This section explores metal-catalyzed reactions, green chemistry principles, and considerations for large-scale production relevant to the synthesis of this target molecule and its precursors.
Metal-Catalyzed Coupling Reactions in the Context of Imidazole Synthesis
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the construction and functionalization of the imidazole core. nih.gov These methods provide access to a wide range of substituted imidazoles with high regioselectivity, which is often challenging to achieve through classical condensation reactions. rsc.org
Palladium (Pd) and copper (Cu) are the most prominent metals used in this context. nih.govorganic-chemistry.org Palladium-catalyzed reactions, such as the Suzuki, Negishi, and Sonogashira couplings, have become foundational for C-C bond formation in heterocyclic chemistry. nih.govtandfonline.com For instance, the Suzuki cross-coupling reaction can be used to introduce aryl or other substituents onto the imidazole ring. Novel palladium-imidazole catalytic systems have been developed that show high activity for Suzuki reactions. researchgate.net Similarly, Negishi coupling of organozinc compounds with imidazole derivatives (imidazylates) in the presence of a palladium catalyst affords the corresponding coupled products in good yields. tandfonline.com
Copper-catalyzed reactions are particularly important for C-N bond formation, as seen in Ullmann and Chan-Lam coupling reactions. nih.govbeilstein-journals.org These reactions are instrumental in N-arylation of the imidazole ring, allowing for the introduction of substituents at the N-1 position. organic-chemistry.org For example, the Chan-Lam coupling can facilitate C-N bond formation, which is followed by an intramolecular Ullmann coupling to form the final cyclized product. nih.govbeilstein-journals.org Rhodium(II) has also been used to catalyze the reaction of 1-sulfonyl triazoles with nitriles to yield imidazoles through rhodium iminocarbenoid intermediates. organic-chemistry.org
| Coupling Reaction | Metal Catalyst/Precursor | Typical Substrates | Bond Formed | Key Advantages |
|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | Aryl/vinyl boronic acids and halo-imidazoles | C-C (Aryl-Aryl) | Mild conditions, commercial availability of reagents |
| Negishi Coupling | Pd(Ph₃)₄ | Organozinc compounds and imidazole sulfonates (imidazylates) tandfonline.com | C-C | High functional group tolerance tandfonline.com |
| Sonogashira Coupling | Pd complexes, Cu(I) co-catalyst | Terminal alkynes and halo-imidazoles | C-C (Aryl-Alkyne) | Direct introduction of alkynyl groups tandfonline.com |
| Chan–Lam/Ullmann Coupling | CuI, Cu(OAc)₂ | Imidazoles and aryl boronic acids (Chan-Lam) or aryl halides (Ullmann) | C-N (Aryl-N) | Crucial for N-arylation of the imidazole ring nih.govbeilstein-journals.org |
Green Chemistry Approaches and Sustainable Synthetic Routes
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazole derivatives to develop more sustainable and environmentally friendly methodologies. bohrium.comresearchgate.net These approaches focus on reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency. bohrium.com
Key green techniques employed in imidazole synthesis include:
Microwave Irradiation: As an alternative to conventional heating, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and selectivity. researchgate.nettandfonline.com It has been successfully used for the synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net
Ultrasonic Irradiation (Sonochemistry): The use of ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov This technique has been applied to the synthesis of tetrasubstituted imidazoles and other derivatives, often providing better results than traditional methods. nih.gov
Use of Green Catalysts and Solvents: Ionic liquids (ILs) have emerged as effective catalysts and reusable reaction media for imidazole synthesis. tandfonline.com Their low volatility and high thermal stability make them an environmentally benign alternative to traditional organic solvents. Similarly, the use of heterogeneous catalysts, such as metal oxides or nanoparticles, simplifies product purification and allows for catalyst recycling, which is a core principle of green chemistry. bohrium.comnih.gov
Solvent-Free Reactions: Conducting reactions under solvent-free or "neat" conditions minimizes the use of volatile organic compounds (VOCs), reducing both environmental impact and purification costs. tandfonline.comasianpubs.org One-pot, four-component syntheses of 1,2,4-trisubstituted 1H-imidazoles have been achieved by heating the reactants under solvent-free conditions. organic-chemistry.org
| Green Chemistry Approach | Typical Conditions | Key Advantages | Example Application |
|---|---|---|---|
| Microwave Irradiation | Sealed vessel, controlled power/temperature | Rapid heating, reduced reaction time, improved yields researchgate.net | Synthesis of 2,4,5-trisubstituted imidazoles researchgate.net |
| Ultrasonic Irradiation | Ultrasonic bath or probe, room/elevated temperature | Enhanced reaction rates, shorter times, high yields nih.gov | γ-Al₂O₃ nanoparticle-catalyzed synthesis of highly substituted imidazoles nih.gov |
| Ionic Liquids (ILs) | IL as catalyst and/or solvent | Reusable, low volatility, high thermal stability tandfonline.com | One-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles tandfonline.com |
| Solvent-Free Synthesis | Heating reactants without a solvent medium | Reduced waste, easy workup, cost-effective tandfonline.comasianpubs.org | Four-component synthesis of 1,2,4-trisubstituted imidazoles organic-chemistry.org |
Large-Scale Synthesis Considerations for Imidazole-2-carboxylic acid Derivatives
Transitioning a synthetic route from a laboratory setting to large-scale industrial production presents a unique set of challenges. For imidazole-2-carboxylic acid derivatives, key considerations include cost-effectiveness, safety, efficiency, and environmental impact. The development of robust and scalable synthetic methods is crucial. nih.gov
One of the primary challenges is the efficient introduction of the carboxylic acid group at the C-2 position of the imidazole ring. A patented industrial process describes the preparation of 4,5-disubstituted imidazole-2-carboxylic acids by reacting the corresponding 4,5-disubstituted imidazoles with carbon dioxide under superatmospheric pressure (40 to 180 bar) and high temperatures (150°C to 300°C) in the presence of a base like potassium carbonate. google.com This direct carboxylation method avoids multiple steps and potentially hazardous reagents often used in lab-scale syntheses.
Other important factors for large-scale synthesis include:
Process Optimization: To maximize yield and minimize cost, parameters such as reaction temperature, pressure, catalyst loading, and reaction time must be carefully optimized. google.com
One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single "one-pot" procedure improves efficiency by reducing the need for intermediate purification steps, saving time, materials, and energy. researchgate.net Multicomponent reactions, where three or more reactants combine in a single operation, are highly atom-economical and well-suited for industrial applications. researchgate.net
Purification: Chromatographic purification, common in laboratory research, is often impractical and expensive on a large scale. Therefore, developing processes where the final product can be isolated by crystallization or simple extraction is highly desirable. tandfonline.com
Cost of Starting Materials: The economic viability of a large-scale synthesis heavily depends on the cost and availability of the starting materials and reagents. researchgate.net
| Parameter | Laboratory-Scale Focus | Large-Scale Consideration |
|---|---|---|
| Reaction Scale | Milligrams to grams | Kilograms to tons |
| Purification Method | Chromatography is common | Crystallization, distillation, extraction are preferred tandfonline.com |
| Reagent Choice | Novelty and effectiveness | Cost, availability, safety, and environmental impact researchgate.net |
| Process Type | Stepwise synthesis with isolation of intermediates | One-pot or telescoped reactions to improve efficiency researchgate.net |
| Carboxylation Method | Lithiation followed by quenching with CO₂ | Direct carboxylation with CO₂ under high pressure and temperature google.com |
Chemical Transformations and Derivatization of 1 Isopropyl 1h Imidazole 2 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid functional group is a cornerstone of organic synthesis, enabling the formation of numerous derivatives through well-established reaction pathways.
Esterification is a fundamental transformation of carboxylic acids, and 1-isopropyl-1H-imidazole-2-carboxylic acid can be readily converted into its corresponding esters. The most common method for this conversion is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final ester product. masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in large excess as the solvent to drive the reaction towards the product. masterorganicchemistry.com
This reaction allows for the synthesis of a variety of ester derivatives by simply changing the alcohol used.
Table 1: Examples of Potential Ester Derivatives from this compound This table is generated based on the principles of the Fischer-Speier esterification reaction.
| Alcohol Reactant | Ester Product Name |
| Methanol | Methyl 1-isopropyl-1H-imidazole-2-carboxylate |
| Ethanol | Ethyl 1-isopropyl-1H-imidazole-2-carboxylate |
| Propanol | Propyl 1-isopropyl-1H-imidazole-2-carboxylate |
| Benzyl alcohol | Benzyl 1-isopropyl-1H-imidazole-2-carboxylate |
The formation of an amide bond is one of the most significant reactions in medicinal chemistry, as the carboxamide group is present in over 25% of known pharmaceuticals. derpharmachemica.com Amides are typically stable, neutral, and possess both hydrogen-bond accepting and donating properties. derpharmachemica.com Direct reaction of this compound with an amine to form an amide is possible but generally requires high temperatures and is often inefficient.
To facilitate amide bond formation under milder conditions, coupling reagents or activators are employed. lookchemmall.com A general procedure involves the direct condensation of the carboxylic acid and an amine in the presence of a coupling agent. For instance, titanium tetrachloride (TiCl₄) has been reported as an effective mediator for amidation reactions, which are typically performed in a basic solvent like pyridine (B92270) at elevated temperatures. nih.gov The reaction proceeds by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov A wide variety of amide derivatives can be synthesized by reacting this compound with different primary or secondary amines.
Table 2: Examples of Potential Amide Derivatives from this compound This table is generated based on established amidation methodologies.
| Amine Reactant | Amide Product Name |
| Ammonia (B1221849) | 1-isopropyl-1H-imidazole-2-carboxamide |
| Methylamine | N-methyl-1-isopropyl-1H-imidazole-2-carboxamide |
| Aniline | N-phenyl-1-isopropyl-1H-imidazole-2-carboxamide |
| Piperidine | (1-isopropyl-1H-imidazol-2-yl)(piperdin-1-yl)methanone |
To overcome the inherent moderate reactivity of the carboxylic acid's hydroxyl group as a leaving group, activation is a common strategy. youtube.com This involves converting the carboxylic acid into a more reactive derivative, which can then readily react with a wide range of nucleophiles.
A classic method of activation is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.comlibretexts.org The resulting acyl chloride is a highly reactive electrophile that can be coupled with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
In addition to forming acyl halides, various other coupling reagents can be used to activate the carboxylic acid in situ. These reagents, often used in peptide synthesis, include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) or guanidinium (B1211019) salts. youtube.commdpi.com These activators react with the carboxylic acid to form a highly reactive intermediate (such as an O-acylisourea for DCC) which is then attacked by the nucleophile, leading to the formation of the desired product and a byproduct (dicyclohexylurea in the case of DCC). youtube.com This approach is fundamental for constructing complex molecules under mild conditions. lookchemmall.com
Functionalization of the Imidazole (B134444) Ring of this compound
The imidazole ring is an aromatic heterocycle, possessing a sextet of π electrons, which allows it to undergo substitution reactions. nih.gov
The imidazole ring is generally considered electron-rich, making it susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The outcome of such reactions on this compound is dictated by the electronic effects of the substituents already present on the ring: the N-isopropyl group and the C2-carboxylic acid group.
The N-isopropyl group is an activating group that directs incoming electrophiles to the C2 and C5 positions. The carboxylic acid group at the C2 position is a deactivating group and would direct incoming electrophiles to the C4 position. The combined influence of these two groups suggests that electrophilic substitution will likely occur at the C4 or C5 positions of the imidazole ring. Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). masterorganicchemistry.comlibretexts.org
Due to the electron-rich nature of the imidazole heterocycle, it is generally resistant to nucleophilic aromatic substitution. nih.gov Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease the electron density and make it susceptible to attack by nucleophiles. The substituents on this compound are not sufficiently electron-withdrawing to facilitate this type of reaction under standard conditions.
Ring transformation reactions of the imidazole core are also not common for this compound. These transformations usually involve more complex, multi-step synthetic sequences or high-energy conditions that are outside the scope of typical derivatization strategies. Therefore, functionalization through nucleophilic substitution or ring transformation is not a readily accessible pathway for this specific molecule.
Modification at the N1-position and its Influence on Reactivity
The N1-substituent of the imidazole ring plays a crucial role in modulating the electronic and steric properties of the entire molecule, which in turn influences its reactivity and biological interactions. In this compound, the isopropyl group at the N1-position imparts specific characteristics that can be compared with other alkyl or aryl substituents.
The size and nature of the N1-substituent can significantly impact the reactivity of the imidazole ring and the adjacent carboxylic acid. For instance, bulkier substituents at the N1-position can sterically hinder the approach of reactants to both the N3-position and the C2-carboxylic acid. This steric hindrance can affect rates of reaction, such as esterification or amidation of the carboxylic acid, and can also influence the regioselectivity of reactions involving the imidazole ring itself.
From an electronic standpoint, the N1-substituent influences the electron density of the imidazole ring. Alkyl groups, such as the isopropyl group, are generally electron-donating, which increases the electron density of the ring and can enhance its nucleophilicity. This can make the imidazole ring more susceptible to electrophilic attack, although the position of such an attack would also be directed by the other ring substituents.
In the context of medicinal chemistry, structure-activity relationship (SAR) studies on related imidazole-2-carboxylic acid derivatives have revealed the critical importance of the N1-substituent for biological activity. For example, in the development of metallo-β-lactamase (MBL) inhibitors, modifications at the N1-position have been shown to be crucial for achieving potent inhibition. nih.gov The interactions of the N1-substituent with the active site of a target enzyme can significantly affect binding affinity.
Advanced Derivatization for Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The systematic derivatization of a lead compound is a cornerstone of medicinal chemistry, aimed at understanding the relationship between chemical structure and biological activity. For this compound, SAR studies would involve modifications at various positions to optimize properties such as potency, selectivity, and pharmacokinetic profile.
Systematic Modification of the Isopropyl Group
The isopropyl group at the N1-position provides a balance of lipophilicity and steric bulk. A systematic approach to modifying this group could involve its replacement with a variety of other alkyl and functionalized alkyl groups to probe the steric and electronic requirements of a biological target.
Table 1: Proposed Modifications of the N1-Isopropyl Group and Their Rationale
| Original Group | Proposed Modification | Rationale for Modification | Potential Impact on Reactivity/Activity |
| Isopropyl | Methyl, Ethyl | To investigate the effect of decreasing steric bulk. | May allow for better access to the active site of a target enzyme. |
| Isopropyl | Cyclopropyl, Cyclobutyl | To introduce conformational rigidity. | Can lock the molecule into a more favorable binding conformation. |
| Isopropyl | tert-Butyl | To increase steric bulk significantly. | Can probe the limits of the size of the binding pocket. |
| Isopropyl | 2-Hydroxypropyl | To introduce a hydrogen bond donor. | May form additional interactions with the target, increasing affinity. |
| Isopropyl | 2-Methoxypropyl | To introduce a hydrogen bond acceptor. | Can alter the electronic profile and solubility. |
| Isopropyl | Benzyl | To introduce an aromatic ring. | Can lead to π-stacking interactions with aromatic residues in the target. |
Modifications at Other Ring Positions (C4, C5)
The C4 and C5 positions of the imidazole ring are also amenable to modification, which can further modulate the properties of the molecule. Introducing substituents at these positions can alter the electronic distribution within the ring, influence the orientation of the N1 and C2 substituents, and provide additional points of interaction with a biological target.
Common strategies for the functionalization of the imidazole core include lithiation followed by quenching with an electrophile, or transition metal-catalyzed cross-coupling reactions.
Table 2: Proposed Modifications at the C4 and C5 Positions
| Position | Proposed Substituent | Potential Synthetic Method | Rationale for Modification |
| C4/C5 | -Cl, -Br | Halogenation | Can serve as a handle for further functionalization via cross-coupling reactions. |
| C4/C5 | -CH₃ | Cross-coupling (e.g., Suzuki, Stille) | To probe steric and electronic effects. |
| C4/C5 | -OCH₃ | Nucleophilic aromatic substitution | To introduce an electron-donating group and potential hydrogen bond acceptor. |
| C4/C5 | -NO₂ | Nitration | To introduce a strong electron-withdrawing group. |
| C4/C5 | -CN | Cyanation | To introduce a hydrogen bond acceptor and a group that can be further elaborated. |
Other Chemical Reactivity and Transformations
Beyond the derivatizations aimed at SAR studies, this compound can undergo a variety of other chemical transformations, leveraging the reactivity of both the carboxylic acid function and the imidazole ring.
The carboxylic acid at the C2 position can be converted into a range of functional groups. For instance, it can be reduced to the corresponding alcohol, 1-isopropyl-1H-imidazol-2-yl)methanol, using reducing agents such as lithium aluminum hydride. This alcohol can then be further functionalized, for example, by conversion to an ether or an ester.
The carboxylic acid can also be converted to an acyl chloride, which is a versatile intermediate for the synthesis of esters and amides under milder conditions than direct condensation. Furthermore, the carboxylic acid can participate in decarboxylation reactions, although this typically requires harsh conditions for aromatic carboxylic acids.
The imidazole ring itself can undergo reactions such as N-alkylation at the N3 position, although this is often less favorable than N1-alkylation in the initial synthesis of the scaffold. The ring can also participate in cycloaddition reactions under certain conditions.
Another area of reactivity involves the formation of coordination complexes with metal ions. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate can act as ligands, leading to the formation of metal-organic frameworks (MOFs) or other coordination compounds with interesting catalytic or material properties.
Table 3: Summary of Other Potential Chemical Transformations
| Reacting Moiety | Reaction Type | Reagents | Product Type |
| Carboxylic Acid | Reduction | LiAlH₄, BH₃·THF | Primary Alcohol |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., DCC, EDCI) | Amide |
| Carboxylic Acid | Acyl Halide Formation | SOCl₂, (COCl)₂ | Acyl Chloride |
| Imidazole Ring | N3-Alkylation | Alkyl Halide | Quaternary Imidazolium (B1220033) Salt |
| Entire Molecule | Metal Complexation | Metal Salt (e.g., ZnCl₂, Cu(OAc)₂) | Coordination Complex |
Structural Elucidation and Advanced Spectroscopic Analysis of 1 Isopropyl 1h Imidazole 2 Carboxylic Acid and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, HRMS)
The primary structure of 1-isopropyl-1H-imidazole-2-carboxylic acid is unequivocally established through a combination of high-resolution spectroscopic methods. While publicly accessible, complete experimental spectral datasets for this specific compound are limited, its expected spectroscopic characteristics can be reliably predicted based on fundamental principles and analysis of analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy serves as a cornerstone for delineating the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy , the protons of the molecule would produce a series of signals characteristic of its distinct chemical environments. The two protons on the imidazole (B134444) ring (at positions 4 and 5) are anticipated to appear in the aromatic region of the spectrum, likely as doublets resulting from their mutual spin-spin coupling. The isopropyl moiety would generate a signature pattern: a septet for the lone methine (CH) proton, coupled to the six equivalent methyl (CH₃) protons, which would in turn appear as a doublet. The labile proton of the carboxylic acid (-COOH) group is expected to be observed as a broad singlet, with its chemical shift being highly sensitive to factors such as solvent, concentration, and temperature.
¹³C NMR spectroscopy provides complementary data on the carbon backbone. The spectrum would display discrete resonances for each carbon atom in the molecule: the carboxyl carbon, the three carbons of the imidazole ring (C2, C4, C5), and the two distinct carbons of the isopropyl group (methine and methyl). The carboxyl carbon is expected to have the most downfield chemical shift (δ > 160 ppm), while the isopropyl carbons would be the most upfield (δ < 50 ppm).
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the compound. By measuring the mass-to-charge ratio with high precision, HRMS provides an experimental exact mass that can be matched to the theoretical exact mass of the proposed molecular formula, C₇H₁₀N₂O₂, thereby validating its composition.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) and Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole H-4 | ~7.1-7.4 (d) | ~125-135 |
| Imidazole H-5 | ~7.1-7.4 (d) | ~115-125 |
| Isopropyl CH | ~4.6-5.1 (sept) | ~48-55 |
| Isopropyl CH₃ | ~1.5-1.7 (d) | ~21-24 |
| Carboxyl OH | Variable (br s) | - |
| Imidazole C-2 | - | ~142-150 |
| Carboxyl C=O | - | ~162-170 |
Note: These are estimated values based on typical chemical shifts for similar functional groups and may differ from experimentally obtained spectra.
X-ray Crystallography for Solid-State Structure Determination of this compound Analogs
While a crystal structure of this compound in its isolated, pure form is not available in the public domain, its definitive three-dimensional structure has been determined by single-crystal X-ray diffraction. This was achieved by analyzing the compound co-crystallized within the active site of the VIM-2 metallo-β-lactamase enzyme. rcsb.org The corresponding structural data is deposited in the Protein Data Bank (PDB) under the accession code 7DUB. rcsb.orgatomistry.com
This crystallographic analysis provides unambiguous confirmation of the compound's molecular connectivity and constitution. rcsb.orgatomistry.com It reveals precise measurements of bond lengths, bond angles, and dihedral angles, offering a detailed insight into its solid-state conformation when bound to a biological macromolecule. The data confirms the planarity of the imidazole ring and the substitution pattern, with the isopropyl group at the N1 position and the carboxylic acid group at the C2 position. The observed conformation is stabilized by specific interactions with the amino acid residues of the enzyme's active site. nih.gov
Interactive Data Table: Crystallographic Data for the VIM-2 MBL Complex with this compound (PDB ID: 7DUB) rcsb.org
| Parameter | Value |
| Method | X-RAY DIFFRACTION |
| Resolution (Å) | 1.60 |
| Space Group | C 1 2 1 |
| Unit Cell Dimensions (Å) | a=100.91, b=79.45, c=67.39 |
| Unit Cell Angles (°) | α=90, β=129.9, γ=90 |
Note: These crystallographic parameters pertain to the entire protein-ligand complex.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental for identifying the functional groups within a molecule. For this compound, the spectra would display characteristic vibrational modes associated with the carboxylic acid, imidazole, and isopropyl moieties.
The IR spectrum is expected to be dominated by several key features. A very broad and strong absorption band is predicted in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. A sharp and intense absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be prominent around 1700-1730 cm⁻¹. Vibrations related to the C=N and C=C bonds of the imidazole ring are expected in the 1400-1600 cm⁻¹ fingerprint region. Additionally, C-H stretching and bending vibrations from the isopropyl group and the imidazole ring would be visible.
Raman spectroscopy offers complementary information. The symmetric stretching vibrations of the imidazole ring (C=C and C=N) are often strong and well-defined in the Raman spectrum, providing a useful confirmation of the heterocyclic core.
Interactive Data Table: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Primary Technique |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 | IR (Broad, Strong) |
| Carboxylic Acid | C=O stretch | 1700-1730 | IR (Sharp, Strong) |
| Imidazole Ring | C=N, C=C stretches | 1400-1600 | IR & Raman (Medium-Strong) |
| Isopropyl Group | C-H stretches | 2870-2970 | IR & Raman (Medium) |
| Imidazole Ring | Ring breathing | ~1000-1200 | Raman (Potentially Strong) |
Advanced Chiroptical Spectroscopy (if applicable to chiral derivatives)
The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, should chiral derivatives be synthesized—for instance, by the introduction of a stereocenter within a substituent on the imidazole ring or the isopropyl group—advanced chiroptical spectroscopic techniques would become essential for their structural analysis.
Methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be invaluable for determining the absolute configuration of such chiral analogs. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. The resulting spectra, often complex, can be compared with quantum chemical predictions to assign the stereochemistry of the molecule unambiguously. The application of chiroptical spectroscopy would be a critical step in the development and characterization of any enantiomerically pure derivatives of this compound intended for applications where stereoisomerism plays a key role.
Computational and Theoretical Studies on 1 Isopropyl 1h Imidazole 2 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Electronic Structure Analysis and Molecular Orbitals of 1-isopropyl-1H-imidazole-2-carboxylic acid
No published studies were found that specifically detail the electronic structure or molecular orbitals of this compound. Such an analysis would typically involve the calculation of orbital energies (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), electron density distribution, and the generation of molecular orbital diagrams to understand the compound's reactivity and electronic properties.
Conformational Analysis and Tautomerism of the Imidazole (B134444) Ring
There is no available research on the conformational preferences of the isopropyl group relative to the imidazole ring or on the potential tautomeric forms of the imidazole ring in this compound. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which is crucial for understanding its interactions. Tautomerism studies would investigate the relative stabilities of different isomeric forms that can exist through proton transfer.
Reaction Mechanism Elucidation via Computational Modeling
Computational studies elucidating the mechanisms of chemical reactions involving this compound have not been reported. This type of research would involve modeling reaction pathways, calculating activation energies, and identifying transition states to predict how the molecule behaves in chemical transformations.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
No molecular dynamics simulation studies of this compound were identified. These simulations would provide insights into the molecule's dynamic behavior over time, including its interactions with solvents and other molecules, which is essential for understanding its behavior in various environments.
In Silico Prediction of Reactivity and Selectivity in Chemical Transformations
There are no available in silico studies that predict the reactivity and selectivity of this compound in chemical transformations. Such predictions are valuable in designing synthetic routes and understanding the chemical properties of a compound.
Ligand-Target Interaction Modeling for this compound Derivatives
While there is research on the interaction of various imidazole derivatives with biological targets, no specific ligand-target interaction modeling studies for derivatives of this compound were found. This type of modeling is critical in drug discovery for predicting the binding affinity and mode of interaction of a molecule with a biological receptor.
Protein-Ligand Docking Studies to Understand Binding Modes
No specific protein-ligand docking studies for this compound were identified in the available search results. Consequently, there is no information regarding its binding modes with any protein targets.
Binding Energy Calculations and Interaction Analysis with Specific Biological Targets
There were no findings of studies that calculated the binding energy or performed a detailed interaction analysis between this compound and specific biological targets.
Advanced Research Perspectives and Future Directions for 1 Isopropyl 1h Imidazole 2 Carboxylic Acid
Emerging Synthetic Methodologies for N-substituted Imidazole-2-carboxylic acids
The regiocontrolled synthesis of substituted imidazoles is of strategic importance for accessing novel functional molecules. rsc.org Traditional methods are being supplemented by more efficient and versatile approaches, many of which are applicable to the synthesis of 1-isopropyl-1H-imidazole-2-carboxylic acid and its analogs.
Emerging strategies often focus on novel bond-forming disconnections and the use of advanced catalytic systems. rsc.org Key methodologies include:
Metal-Catalyzed Reactions: Nickel-catalyzed cyclization of amido-nitriles provides a route to 2,4-disubstituted NH-imidazoles, which can be subsequently N-alkylated. rsc.org Copper-catalyzed reactions are also prevalent, such as the coupling of carboxylic acids, imidamides, and nitroalkanes to form regioselectively substituted imidazoles. rsc.org
Multicomponent Reactions (MCRs): These reactions offer a highly efficient route to complex molecules in a single step. For instance, the one-pot, four-component condensation of benzil, aldehydes, primary amines, and ammonium (B1175870) acetate, often facilitated by eco-friendly catalysts and ultrasonic irradiation, can produce highly substituted imidazoles. nih.gov
Functionalization of Imidazole (B134444) N-oxides: Using imidazole N-oxides as starting materials opens up unique reaction pathways. beilstein-journals.org Methodologies like cycloadditions, metal-free coupling reactions, and three-component reactions with arylglyoxals and CH-acids allow for diverse functionalization at the C-2 and C-5 positions. beilstein-journals.org
Direct Alkylation and Carboxylation: A common approach to N-substituted imidazoles involves the reaction of the imidazole nucleus with reagents like ethyl chloroacetate, followed by further derivatization. nih.gov Furthermore, direct C-H carboxylation of 1,3-azoles using strong bases presents a direct, albeit sometimes challenging, route to the carboxylic acid moiety. chemrxiv.org
| Methodology | Description | Key Features | Reference |
|---|---|---|---|
| Metal-Catalyzed Cyclization | Use of transition metals (e.g., Ni, Cu, Fe) to catalyze the formation of the imidazole ring from various precursors. | Good functional group tolerance; enables novel bond disconnections. | rsc.org |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form a product containing substantial parts of all components. | High efficiency; molecular diversity; often employs green chemistry principles (e.g., ultrasonic irradiation). | nih.gov |
| Imidazole N-oxide Chemistry | Utilizing the N-oxide derivative as a reactive intermediate for subsequent functionalization. | Provides access to unique substitution patterns through cycloadditions and multicomponent condensations. | beilstein-journals.org |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The reactivity of this compound is dictated by the interplay between the N-substituted imidazole ring and the C-2 carboxylic acid. The imidazole ring is amphoteric, meaning it can act as both an acid (at the N-1 proton in the parent imidazole) and a base (at the N-3 lone pair). jchemrev.com The N-1 isopropyl group blocks the acidic proton, leaving the N-3 atom as a primary site for electrophilic attack or coordination.
A key transformation of the carboxylic acid group is its conversion to amides or esters. derpharmachemica.com For example, the carboxylic acid can be activated and condensed with various amines to form amide derivatives. derpharmachemica.com A more advanced area of reactivity involves transformations that leverage the entire scaffold. The hydrogenation of a related compound, 2-imidazolecarboxaldehyde, to 2-methylimidazole (B133640) suggests that the C2-substituent can be modified post-synthesis. rsc.org This reaction proceeds through a 1H-imidazole-2-methanol intermediate, highlighting the potential for reduction and further functionalization of the carboxyl group or its derivatives. rsc.org Decarboxylation of N-alkoxycarbonylimidazoles to yield 1-alkyl derivatives is another known transformation, though its applicability depends on the stability of the resulting intermediates. ias.ac.in
Rational Design of New Functional Molecules Based on the this compound Scaffold
The this compound scaffold is a valuable starting point for rational drug design. nih.gov The imidazole core can serve as a central hub for building molecules with specific three-dimensional arrangements, while the isopropyl and carboxylic acid groups provide key anchor points for interaction with biological targets or for further chemical modification. researchgate.netresearchgate.net
Structure-based drug design is a powerful tool in this context, using computational docking and experimental data to optimize ligand-target interactions. mdpi.comijcrt.org For instance, research on 1H-imidazole-2-carboxylic acid (ICA) derivatives as inhibitors of Verona Integron-encoded Metallo-β-lactamases (VIMs) demonstrates this principle. nih.gov In these studies, the carboxylic acid acts as a crucial "anchor pharmacophore," coordinating with zinc ions in the enzyme's active site. Structure-activity relationship (SAR) studies then revealed that modifying the N-1 position (occupied by the isopropyl group in the title compound) is critical for achieving potent inhibition by forming interactions with flexible active site loops. nih.gov This highlights how the N-1 substituent can be systematically varied to enhance potency and selectivity. nih.gov
Similarly, imidazole-based compounds have been designed as inhibitors for targets like GSK-3β, where the imidazole ring participates in key hydrogen bonding interactions within the receptor's active site. nih.gov The design process often involves creating hybrid molecules that combine the imidazole scaffold with other pharmacophores, such as triazoles, to enhance activity. nih.gov
| Scaffold/Derivative | Biological Target | Design Strategy | Reference |
|---|---|---|---|
| 1H-imidazole-2-carboxylic acid (ICA) derivatives | Metallo-β-lactamases (VIMs) | Carboxylic acid as zinc-binding anchor; N-1 substituent optimized for interaction with active site loops. | nih.gov |
| Imidazole-triazole hybrids | Glycogen synthase kinase-3 (GSK-3β) | Hybrid pharmacophore approach; in silico docking to predict binding affinity. | nih.gov |
| Tri-aryl imidazole derivatives | Carbonic Anhydrase IX and XII | Structural modification of a known scaffold to achieve selective inhibition. | researchgate.net |
| Imidazole-based derivatives | Estrogen Receptor α (ERα) | Pharmacophore modeling and docking to enhance binding ability to the target protein. | ijcrt.org |
Integration with Supramolecular Chemistry and Self-Assembly
The combination of an imidazole ring and a carboxylic acid moiety makes this compound an excellent candidate for constructing ordered supramolecular structures. researchgate.netacs.org The formation of these assemblies is primarily driven by strong, directional hydrogen bonds. researchgate.netacs.org
Specifically, the imidazole group can deprotonate the carboxylic acid, forming an imidazolium (B1220033) carboxylate salt. acs.orgacs.org These ionic pairs then self-assemble via strong ionic N-H···O hydrogen bonds between the imidazolium cation and the carboxylate anion. researchgate.netacs.orgacs.org When dicarboxylic acids are used, these interactions can generate extended chains and polar hydrogen-bonded layers. researchgate.netacs.org The resulting layers can serve as scaffolds to control molecular packing in two dimensions, which is crucial for engineering crystalline materials with desired properties. researchgate.netacs.org
The imidazole ring can also participate in other noncovalent interactions, including π-π stacking, van der Waals forces, and coordination with metal ions, further expanding its utility in supramolecular chemistry. nih.govresearchgate.net The ability to form these ordered structures is foundational for creating advanced materials like metal-organic frameworks (MOFs), where imidazole derivatives are widely used as ligands. researchgate.net
Role in Mechanistic Biological Studies
Beyond its use as a scaffold for drug design, this compound and its analogs are valuable tools for probing biological mechanisms at a molecular level. Their ability to inhibit specific enzymes allows researchers to dissect complex biochemical pathways.
A prime example is the study of enzyme inhibition mechanisms. Computational docking and enzyme kinetics have shown that imidazole can act as a partial competitive inhibitor of enzymes like GH1 β-glucosidase by binding within the active site and reducing the enzyme's affinity for its natural substrate. nih.gov This interaction is non-covalent and reversible. nih.gov
More detailed mechanistic insights come from X-ray crystallography. Studies of 1H-imidazole-2-carboxylic acid derivatives as inhibitors of VIM-type metallo-β-lactamases have provided high-resolution structures of the enzyme-inhibitor complex. nih.gov These structures reveal precisely how the inhibitor binds: the carboxylate group coordinates to the active site zinc ions, while substituents on the imidazole ring engage with specific amino acid residues, including those on flexible loops that are critical for catalysis. nih.gov This level of detail is invaluable for understanding how enzymes function and for designing next-generation inhibitors that exploit these interactions for improved potency and selectivity. nih.gov The imidazole ring's ability to coordinate with metal ions and participate in hydrogen bonding is central to its role in these mechanistic studies.
Challenges and Opportunities in this compound Research
The future of research on this compound is rich with both challenges and opportunities.
Challenges:
Synthetic Complexity: Achieving regioselective synthesis of highly substituted imidazoles can be complex, requiring the development of novel and robust synthetic methodologies. rsc.org
Physicochemical Properties: Optimizing properties like solubility and membrane permeability is a constant challenge in drug development. For instance, designing MBL inhibitors that can effectively penetrate the outer membrane of Gram-negative bacteria remains a significant hurdle. nih.gov
Selectivity: As with any bioactive scaffold, achieving high selectivity for a specific biological target over closely related ones is crucial to minimize off-target effects. This requires a deep understanding of the subtle structural differences between target sites.
Opportunities:
Therapeutic Potential: The imidazole scaffold's versatility provides vast opportunities to develop new therapeutics for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govjchemrev.com The potential to design compounds with multiple activities, such as combined antioxidant and enzyme-inhibitory effects, is a particularly promising avenue. nih.gov
Novel Biological Targets: As our understanding of disease biology grows, new potential drug targets are identified. The this compound scaffold can be adapted to target these novel enzymes and receptors.
Supramolecular and Materials Science: The self-assembly properties of imidazole-carboxylic acid systems offer significant opportunities in materials science. researchgate.netacs.org This includes the rational design of functional crystalline materials, such as metal-organic frameworks (MOFs), with tailored properties for catalysis, sensing, or gas storage. researchgate.net
Chemical Probes: Derivatives of this compound can be developed as chemical probes to study biological systems. nih.gov For example, by attaching fluorescent tags, these molecules can be used to visualize and quantify the activity of specific enzymes or receptors in living cells.
Q & A
Basic Research Questions
Q. How can the lipophilicity of 1-isopropyl-1H-imidazole-2-carboxylic acid be experimentally determined for structure-activity relationship studies?
- Methodological Answer : Lipophilicity can be quantified via the octanol-water partition coefficient (logP) using shake-flask or HPLC-based methods. For HPLC, correlate retention times with known logP standards using a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). The isopropyl group enhances hydrophobicity compared to unsubstituted imidazole derivatives, as shown in comparative studies of similar compounds .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound after synthesis?
- Methodological Answer : Combine - and -NMR to verify substituent positions and proton environments. For crystallographic confirmation, use single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to resolve bond lengths and angles. SCXRD is particularly reliable for distinguishing between tautomeric forms or positional isomers .
Q. How can reaction conditions be optimized for synthesizing this compound with high purity?
- Methodological Answer : Optimize pH (e.g., pH 7–9) during cyclization to favor imidazole ring formation. Use recrystallization in ethanol/water mixtures to remove unreacted precursors. Monitor purity via reverse-phase HPLC with UV detection at 254 nm. Adjust solvent polarity to enhance yield, as demonstrated in analogous imidazole syntheses .
Advanced Research Questions
Q. What strategies are recommended for resolving crystallographic disorder in this compound during SCXRD analysis?
- Methodological Answer : Apply SHELXL's PART instruction to model disordered regions. Refine anisotropic displacement parameters for non-hydrogen atoms. For severe disorder, use twin refinement (TWIN/BASF commands) if data shows pseudo-merohedral twinning. Validate results against simulated powder XRD patterns to exclude artifacts .
Q. How can hydrogen-bonding interactions of this compound with biological targets be systematically analyzed?
- Methodological Answer : Perform pH-dependent -NMR in DO to identify tautomeric states (e.g., N1-H vs. N3-H). Use IR spectroscopy to detect carboxylate O–H stretching (2500–3000 cm). For computational validation, run DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict binding modes .
Q. How should contradictory data between computational models and experimental results (e.g., pKa values) be addressed?
- Methodological Answer : Re-evaluate solvent effects in simulations (e.g., include explicit water molecules in DFT). Experimentally, measure pKa via potentiometric titration in ionic-strength-adjusted buffers (e.g., KCl/HCl for pH 1–2). Compare with ab initio predictions (COSMO-RS) to identify discrepancies arising from solvation models .
Q. What analytical workflows are suitable for detecting trace impurities in this compound synthesized via multi-step routes?
- Methodological Answer : Employ LC-MS with a high-resolution Q-TOF detector to identify low-abundance byproducts (e.g., uncyclized intermediates). Use charged aerosol detection (CAD) for non-UV-active impurities. For structural elucidation, isolate impurities via preparative HPLC and characterize with 2D-NMR (HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
